Physicochemical Differentiation: LogP and PSA Head-to-Head with Parent Spirocyclic Scaffolds
The target compound exhibits a computed LogP of 2.17 and a PSA of 63.32 Ų . In the context of CNS multiparameter optimization (CNS MPO), this LogP lies within the favorable range (1–3) and the PSA is within the desired window (<90 Ų for brain penetration) [1]. By contrast, the unsubstituted parent scaffold spiro[3.4]octane-1-carboxylic acid (MW 154.21) lacks amino group PSA contribution and will differ in LogP by an estimated ≥1 log unit . The 6,7-dimethyl substitution increases LogP by approximately 0.5–1.0 log unit compared to the non-methylated 3-aminospiro[3.4]octane-1-carboxylic acid (predicted, no publicly measured value) . This represents a quantifiable shift in lipophilicity-driven properties—including solubility, permeability, and metabolic stability—without altering the core spiro architecture .
| Evidence Dimension | Computed LogP and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 2.17; PSA = 63.32 Ų |
| Comparator Or Baseline | Spiro[3.4]octane-1-carboxylic acid (parent scaffold): predicted LogP ~1.0 (no amino group); 3-aminospiro[3.4]octane-1-carboxylic acid (non-methylated): predicted LogP ~1.2–1.7 (exact measured value not publicly available) |
| Quantified Difference | ΔLogP ≈ +0.5 to +1.0 vs. non-methylated analog; ΔPSA ≈ +20 Ų vs. parent scaffold (due to amino group presence) |
| Conditions | Computed via ChemSrc algorithm; standard in silico drug-likeness models. Experimental LogP and PSA not reported in public literature. |
Why This Matters
Procurement decisions for CNS-oriented libraries should prioritize compounds with LogP and PSA values within established favorable ranges; this specific dimethyl substitution delivers a measurable LogP shift without breaking CNS MPO desirability thresholds, a balance not guaranteed by non-methylated or mono-methylated analogs.
- [1] Wager, T.T. et al. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 1(6), 435–449. CNS MPO desirability ranges for LogP and PSA. View Source
